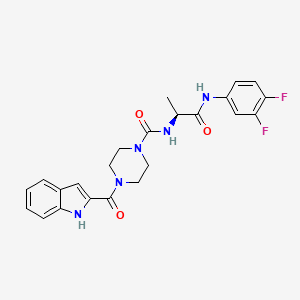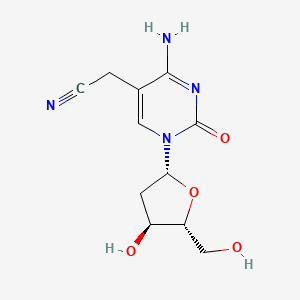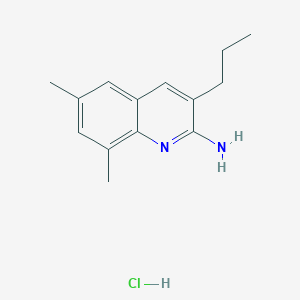![molecular formula C9H12N2 B12634444 (6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)
(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine is a chemical compound with the molecular formula C8H10N2 It is a derivative of pyridine and is known for its unique structure, which includes a cyclopenta[b]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine typically involves the cyclization of appropriate precursors. One common method involves the use of cyclopentanone and benzylamine as starting materials. The reaction proceeds through a series of steps including nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. For instance, manganese-catalyzed oxidation has been employed for the synthesis of related compounds, which could be adapted for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
(6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in water.
Substitution: Active methylene halogen derivatives as alkylating agents.
Major Products
Oxidation: Cyclopenta[b]pyridin-5-one analogues.
Substitution: Substituted cyclopenta[b]thieno-pyridines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological studies, particularly as a potential inhibitor of specific signaling pathways. For example, derivatives of this compound have been investigated for their ability to inhibit the Hedgehog signaling pathway, which is implicated in various cancers .
Industry
In industry, (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine and its derivatives are explored for their potential use as corrosion inhibitors for steel alloys. Their ability to form protective films on metal surfaces makes them valuable in preventing corrosion in industrial applications .
Mécanisme D'action
The mechanism of action of (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine involves its interaction with specific molecular targets. For instance, as a Hedgehog signaling pathway inhibitor, it binds to and inhibits the activity of key proteins involved in this pathway, thereby preventing the proliferation of cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A closely related compound that shares the cyclopenta[b]pyridine ring system.
6,7-Dihydro-5H-cyclopenta[b]thieno-pyridines: Compounds formed through substitution reactions with active methylene halogen derivatives.
Uniqueness
What sets (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine apart is its specific amine functional group, which allows for unique interactions in biological systems and provides distinct reactivity in chemical synthesis. Its ability to inhibit the Hedgehog signaling pathway also highlights its potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
N-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/C9H12N2/c1-10-8-4-5-9-7(8)3-2-6-11-9/h2-3,6,8,10H,4-5H2,1H3 |
Clé InChI |
NLTVPCHUDGRKQN-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2=C1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634377.png)


![N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate](/img/structure/B12634397.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)

![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)
![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)
